molecular formula C14H16N2O2 B4600843 5-ethyl-N-(1-phenylethyl)-3-isoxazolecarboxamide

5-ethyl-N-(1-phenylethyl)-3-isoxazolecarboxamide

Cat. No.: B4600843
M. Wt: 244.29 g/mol
InChI Key: ZDSSQPIVZOYKNH-UHFFFAOYSA-N
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Description

5-ethyl-N-(1-phenylethyl)-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 244.121177757 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Agents

One notable application of compounds similar to 5-ethyl-N-(1-phenylethyl)-3-isoxazolecarboxamide is in the development of antitumor agents. For instance, the synthesis and chemistry of 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones have been explored for their broad-spectrum antitumor activity. These compounds, which share structural similarities with this compound, have shown curative activity against certain leukemia types and may act as prodrug modifications, releasing active agents under specific conditions (Stevens et al., 1984).

Materials Science

In materials science, compounds structurally related to this compound have been utilized in the synthesis of aromatic polyamides. These polymers exhibit desirable properties such as good thermal stability and solubility in polar solvents, making them suitable for various applications, including the production of tough and flexible films (Hsiao & Yu, 1996).

Organic Synthesis

In organic synthesis, the reactivity of substituted 4-oxothiazolidine derivatives, which are structurally related to this compound, has been studied in electron transfer reactions. These studies provide insights into the mechanisms of such reactions and the reactivity of intermediate species, contributing to the development of new synthetic methodologies (Cekic‐Laskovic et al., 2011).

Herbicidal Activity

Research has also been conducted on the synthesis and herbicidal activity of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides and their derivatives. These compounds, related in structure to this compound, exhibit significant preemergent and postemergent herbicidal activity against a range of weeds. This research contributes to the development of new herbicides with potential applications in agriculture (Hamper et al., 1995).

Properties

IUPAC Name

5-ethyl-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-12-9-13(16-18-12)14(17)15-10(2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSSQPIVZOYKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NO1)C(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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